Covalent Irreversible Binding vs. Reversible MK2 Inhibitors
Gamcemetinib is a covalent, irreversible inhibitor of MK2, binding specifically to cysteine 140 in the ATP-binding site via a nucleophilic aromatic substitution (SNAr) mechanism, a feature that distinguishes it from reversible MK2 inhibitors like MK2-IN-1 [1]. This irreversible binding leads to prolonged target engagement and sustained inhibition of downstream signaling, even after drug washout. The binding kinetics are characterized by a Ki of 171.7 nM .
| Evidence Dimension | Mechanism of Inhibition |
|---|---|
| Target Compound Data | Covalent, irreversible inhibitor; binds to Cys140 in MK2 ATP-binding site; Ki = 171.7 nM |
| Comparator Or Baseline | MK2-IN-1 hydrochloride: Non-ATP competitive, reversible inhibitor; IC50 = 110 nM |
| Quantified Difference | Qualitative difference in mechanism (covalent/irreversible vs. non-covalent/reversible); Ki data available for Gamcemetinib but not directly comparable to IC50. |
| Conditions | Biochemical assay for Gamcemetinib Ki; IMAP assay for MK2-IN-1 IC50 |
Why This Matters
The covalent, irreversible mechanism ensures sustained target engagement, a critical advantage for achieving durable pharmacodynamic effects and avoiding the tachyphylaxis seen with reversible p38 inhibitors.
- [1] Malona J, et al. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders. Transl Res. 2022;249:49-73. View Source
